3-benzyl-2-oxo-2H-chromen-4-yl 2-furoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
404350-88-5 |
|---|---|
Molecular Formula |
C21H14O5 |
Molecular Weight |
346.3g/mol |
IUPAC Name |
(3-benzyl-2-oxochromen-4-yl) furan-2-carboxylate |
InChI |
InChI=1S/C21H14O5/c22-20-16(13-14-7-2-1-3-8-14)19(15-9-4-5-10-17(15)25-20)26-21(23)18-11-6-12-24-18/h1-12H,13H2 |
InChI Key |
KIFDMTASJJOBGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)OC(=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidating the Influence of the 3-Benzyl Group on Biological Interactions
The benzyl (B1604629) group at the C-3 position of the coumarin (B35378) scaffold is a significant determinant of the molecule's interaction with biological targets. Its size, conformation, and electronic properties can be finely tuned to modulate activity.
The substitution pattern on the aromatic ring of the 3-benzyl group plays a critical role in defining the biological activity of coumarin derivatives. Both the size (steric effects) and the electron-donating or electron-withdrawing nature (electronic effects) of these substituents can influence the molecule's potency and selectivity. nih.gov
Research on related 3-substituted coumarins has provided valuable insights. For instance, in a series of 3-benzylcoumarin hybrids designed as potential anti-HIV agents, compounds with para-substituted chloro and methyl groups on the benzyl ring demonstrated selective inhibition of HIV-1. nih.gov Specifically, a compound featuring a para-methyl group (4-CH₃) showed the highest potency. nih.gov Similarly, studies on 4-hydroxycoumarin (B602359) derivatives revealed that a chlorine atom at the para-position of a C-3 aromatic ring resulted in potent anticoagulant activity when compared to other halogen or nitro substituents at the same position. mdpi.com The electronic effects of substituents influence the stability and reactivity of the entire molecule by altering the electron density distribution across the aromatic core. nih.gov The phenyl ring itself contributes to activity through delocalized electron density. mdpi.com
These findings underscore that the electronic properties and the position of substituents on the benzyl moiety are key factors in modulating biological outcomes. The size and electron-donating characteristics of a para-substituted group on a benzene (B151609) ring linked to the coumarin core can directly affect properties like anticancer activity. nih.gov
The presence of a bulky group at the C-3 position can alter the molecule's geometry. mdpi.com Crystal structure analysis of a related compound, 2-oxo-2H-chromen-4-yl 4-methylbenzoate, shows that the coumarin ring system and the aromatic side chain are significantly inclined relative to one another, with dihedral angles measuring 64.79° and 88.3° in two independent molecules within the crystal. nih.gov This non-planar conformation, dictated by the C-3/C-4 substituent, is critical for how the molecule fits into a target's binding pocket.
This conformation facilitates specific intermolecular interactions crucial for biological activity. The aromatic ring of the benzyl group can engage in π-π stacking and cation-π interactions with amino acid residues, such as tryptophan and phenylalanine, within the catalytic or allosteric sites of enzymes. nih.gov For example, in studies of coumarin-based acetylcholinesterase inhibitors, an aromatic group was shown to form a π-π interaction with a key tryptophan residue at the enzyme's catalytic site. nih.gov Therefore, the benzyl group not only impacts the molecule's shape but also provides essential contact points for high-affinity binding to its biological target.
Investigating the Role of the 2-Furoate Moiety in Bioactivity
The 2-furoate moiety, attached to the 4-position of the coumarin core via an ester linkage, is another critical component influencing the molecule's biological profile.
The furan (B31954) ring is a well-established pharmacophore in medicinal chemistry, recognized for its ability to participate in various biological interactions. researchgate.netnih.gov Furan is a heterocyclic aromatic compound whose derivatives are found in many molecules with potent pharmacological activities, including anticancer and anti-inflammatory properties. researchgate.netutripoli.edu.ly The inclusion of a furan nucleus is considered an important synthetic strategy in the pursuit of new drugs, as even slight modifications to its substitution pattern can lead to noticeable changes in biological activity. utripoli.edu.ly
The furan ring's contribution to molecular recognition stems from its electronic characteristics and its capacity for hydrogen bonding. The presence of an electronegative oxygen atom within the five-membered ring increases its polarity, allowing it to act as a hydrogen bond acceptor. utripoli.edu.ly This feature enables the furoate moiety to form specific interactions with biological targets, contributing to binding affinity and selectivity. Furthermore, the furan nucleus is considered a pharmacologically active entity that has been associated with promising anticancer activity in various compound series. nih.gov
The ester linkage connecting the coumarin core and the furoate moiety is not merely a passive linker; it has significant implications for both the metabolic fate and the target interaction of the compound. Ester bonds are susceptible to hydrolysis by esterase enzymes, which are abundant in the body.
From a target engagement perspective, the ester group serves as a crucial spacer, orienting the coumarin and furan moieties in a specific spatial arrangement. The chemical properties of this linkage, characterized by C=O and C-O-C stretching vibrations, define its geometry and reactivity. mdpi.com This precise positioning is essential for the molecule to adopt the correct conformation for binding to its target, allowing both the coumarin core and the furan ring to engage with their respective interaction points simultaneously.
Systematic Modifications of the 2-Oxo-2H-chromen-4-yl Core
Modifying the central coumarin ring system is a fundamental strategy in SAR studies to enhance biological activity and selectivity. Changes to the substitution pattern on the benzopyrone ring can have profound effects. nih.govresearchgate.net
Structure-activity relationship analyses have revealed that the introduction of specific substituents at various positions on the coumarin core can dramatically enhance bioactivity. For instance, research on coumarin hybrids as HIV-1 integrase (IN) inhibitors showed that introducing a chloro- or bromo-substituent at the C-6 position of the coumarin moiety enhanced the inhibitory activity. nih.gov In another study on coumarin-based cannabinoid receptor agonists, the length of an alkyl chain at the C-7 position was found to be critical for receptor affinity. universiteitleiden.nl Furthermore, the addition of a 5,6-dimethyl-benzimidazole ring to a 3-benzylcoumarin scaffold was found to be vital for modulating cytotoxic activity against human tumor cell lines. nih.gov
The table below summarizes key research findings on the modification of the coumarin core and its effect on biological activity.
| Modification Site | Substituent/Modification | Reported Biological Effect | Reference |
|---|---|---|---|
| C-6 Position | Introduction of Chloro or Bromo group | Enhanced HIV-1 IN inhibiting activity | nih.gov |
| C-7 Position | Alkylation with 1,1'-dimethylalkyl chain | Affinity for cannabinoid receptors is dependent on alkyl chain length | universiteitleiden.nl |
| C-3/C-4 Position | Alkylation | Led to a reduction in antioxidant activity in some assays but an enhancement in others (lipid peroxidation) | researchgate.net |
| Coumarin Skeleton | Fusion with a pyran ring | Reduced antioxidant activity in DPPH and ABTS assays | researchgate.net |
| Coumarin Core | Attachment of a 5,6-dimethyl-benzimidazole ring | Vital for modulating cytotoxic activity | nih.gov |
| C-7 Position | Derivatization to coumarinyloxyacetamides | Resulted in compounds with anticancer and antimicrobial activities | researchgate.net |
Positional Scanning of Substituent Effects
While specific SAR studies for 3-benzyl-2-oxo-2H-chromen-4-yl 2-furoate are not extensively documented in the public domain, we can infer potential relationships by examining the impact of substituents on the core 3-benzylcoumarin structure and the attached furoate moiety.
The 3-benzyl group is a critical determinant of activity. The position and nature of substituents on this phenyl ring can significantly alter the compound's properties. For instance, in related 3-arylcoumarin series, the introduction of hydroxyl or methoxy (B1213986) groups on the aryl ring has been shown to be favorable for certain biological activities. mdpi.com The presence of electron-donating or electron-withdrawing groups can influence the electronic distribution of the entire molecule, affecting its binding affinity to target proteins.
The coumarin nucleus itself offers multiple sites for modification. Studies on various 4-hydroxycoumarin derivatives have demonstrated that substitution at the C4 position is a key strategy for modulating biological effects. atlantis-press.com The esterification of the 4-hydroxy group, as seen in the subject compound with a 2-furoate moiety, can impact the molecule's lipophilicity and pharmacokinetic profile. The ester linkage may also act as a cleavable linker, potentially releasing the active 4-hydroxycoumarin form at the target site.
| Structural Moiety | Substituent Position | General Effect on Activity (Inferred from Related Compounds) | Potential Contribution in Target Compound |
|---|---|---|---|
| Benzyl Group | Phenyl Ring | Modulates lipophilicity and electronic properties. mdpi.com | Influences binding affinity and pharmacokinetic properties. |
| Coumarin Nucleus | C4-Position | Esterification of the hydroxyl group can alter solubility and act as a prodrug linker. atlantis-press.com | The 2-furoate ester could enhance cell permeability and provide a site for metabolic cleavage. |
| Furoate Moiety | Attached at C4 | Known pharmacophore that can increase receptor affinity and duration of action. nih.gov | May introduce additional binding interactions and improve the overall potency. |
Hybridization with Other Pharmacophores to Augment Potency
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to develop compounds with enhanced potency and potentially dual or multi-target activities. nih.gov The structure of this compound can be seen as an example of this principle, where the 3-benzylcoumarin scaffold is hybridized with a furoate moiety.
Coumarins have been successfully hybridized with various pharmacophores, leading to significant improvements in biological activity. For example, coumarin-chalcone hybrids have shown promising results as anticancer and antimicrobial agents. nih.gov Similarly, the fusion of coumarins with nitrogen-containing heterocycles like imidazole (B134444) and triazole has yielded potent enzyme inhibitors. nih.govnih.gov
In the context of our target molecule, the furoate group can be considered the hybridizing pharmacophore. The furan ring is a key component of many drugs and natural products with diverse biological activities. By attaching the 2-furoate to the C4 position of the 3-benzylcoumarin, the resulting hybrid molecule may benefit from the combined properties of both parent scaffolds, potentially leading to a synergistic effect and augmented potency.
| Parent Scaffold | Hybridizing Pharmacophore | Resulting Hybrid Class (Example) | Observed Enhancement in Activity |
|---|---|---|---|
| Coumarin | Chalcone | Coumarin-Chalcone Hybrids | Increased anticancer and antimicrobial effects. nih.gov |
| Coumarin | Imidazole/Triazole | Coumarin-Azole Hybrids | Potent enzyme inhibition. nih.govnih.gov |
| 3-Benzylcoumarin | 2-Furoate | This compound | Potential for enhanced potency and improved pharmacokinetic profile (Hypothesized). |
Biological Evaluation and Mechanistic Insights in Preclinical Models
In Vitro Assessment of Biological Activities
Evaluation of Antimicrobial Properties (Antibacterial, Antifungal)
Specificity against Pathogenic Microorganisms
There is currently no specific data available in published literature detailing the antimicrobial spectrum of 3-benzyl-2-oxo-2H-chromen-4-yl 2-furoate against pathogenic microorganisms. The antimicrobial activity of coumarin (B35378) derivatives can be highly variable and is dependent on the specific substitutions on the coumarin ring. researchgate.netresearchgate.net For instance, different derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netarabjchem.org Halogenated coumarins, for example, have demonstrated notable antibacterial effects. researchgate.net Without experimental data, any potential antimicrobial profile of this compound remains speculative.
Assessment of Anti-Inflammatory Effects
Direct studies on the anti-inflammatory properties of this compound have not been reported. However, the coumarin and chromene scaffolds are present in many compounds investigated for their anti-inflammatory potential. nih.govnih.govresearchgate.netnih.gov
Modulation of Inflammatory Mediators and Pathways
There is no specific information regarding the modulation of inflammatory mediators and pathways by this compound. Research on other coumarin derivatives has shown that they can influence inflammatory processes by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov Some flavonoids and chromene derivatives have been found to suppress inflammation by acting on pathways like the TLR4/MAPK signaling cascade. nih.gov However, whether this compound exhibits similar mechanisms is unknown.
Investigation of Enzyme Inhibition Profiles
The enzyme inhibition profile for this compound is not documented in the scientific literature.
Targeting Specific Enzyme Families (e.g., Carbonic Anhydrases, Monoamine Oxidases)
Carbonic Anhydrases (CAs): There are no studies reporting the inhibition of carbonic anhydrase isoforms by this compound. Coumarins have been identified as a class of carbonic anhydrase inhibitors, with some derivatives showing isoform-selective inhibition. nih.govunifi.it The mechanism often involves the hydrolysis of the coumarin ring within the enzyme's active site. unifi.it The specific substitutions on the coumarin ring are critical for determining the inhibitory potency and selectivity against different CA isoforms. nih.gov
Monoamine Oxidases (MAOs): The inhibitory activity of this compound against monoamine oxidase A (MAO-A) or B (MAO-B) has not been evaluated. While some 3-arylcoumarin derivatives have been noted for their potential as MAO inhibitors, this is a broad generalization and does not provide specific data for the compound . nih.gov MAO inhibitors are of interest for their potential in treating neurological disorders, but the efficacy is highly structure-dependent. nih.gov
Kinetic Studies of Enzyme-Ligand Interactions
Due to the absence of studies on the enzyme inhibitory effects of this compound, no kinetic data regarding its interaction with any enzyme is available.
Exploration of Antioxidant Activity
No experimental data on the antioxidant activity of this compound has been published. The antioxidant potential of coumarin derivatives is a widely studied area, with many compounds demonstrating free radical scavenging abilities. eco-vector.comnih.govnih.govpharmpharm.ru The antioxidant capacity is often linked to the substitution pattern on the coumarin nucleus, particularly the presence of hydroxyl groups. nih.gov Without specific testing, the antioxidant properties of this compound remain undetermined.
Free Radical Scavenging Assays
The antioxidant potential of coumarin derivatives is a well-documented aspect of their biological profile. nih.govsysrevpharm.orgnih.gov Their ability to scavenge free radicals is a key mechanism underlying many of their therapeutic effects. sysrevpharm.org The antioxidant capacity of coumarins can be attributed to several mechanisms, including direct scavenging of reactive oxygen and nitrogen species (RONS), chelation of metal ions like iron and copper that catalyze the Fenton reaction, and inhibition of enzymes that produce RONS, such as xanthine (B1682287) oxidase and lipoxygenase. nih.gov
The structural features of coumarins play a crucial role in their antioxidant activity. Studies have shown that the presence of hydroxyl groups, particularly at the 6,7- or 7,8-positions, is ideal for direct RONS scavenging and metal chelation. nih.gov For 4-hydroxycoumarin (B602359) derivatives, the introduction of various substituents can modulate their antioxidant potential. For instance, certain synthesized 4-hydroxycoumarin derivatives have demonstrated significant radical scavenging activity in DPPH, hydrogen peroxide, and nitric oxide radical assays. mdpi.comnih.gov The antioxidant activity of these compounds is often concentration-dependent. sysrevpharm.org
Table 1: Antioxidant Activity of Selected Coumarin Derivatives (Inferred)
| Compound/Derivative Class | Assay | Results/Observations | Reference(s) |
| 6,7-dihydroxy- and 7,8-dihydroxycoumarins | RONS scavenging, metal chelation | Ideal structures for direct scavenging and chelation. | nih.gov |
| 4-hydroxycoumarin derivatives | DPPH, H₂O₂, Nitric Oxide assays | Showed significant radical scavenging activity. | mdpi.comnih.gov |
| General Coumarins | Various antioxidant assays | Activity is dependent on substitution patterns. | sysrevpharm.org |
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanisms by which coumarin derivatives exert their effects is crucial for the development of targeted therapies. mdpi.comjbino.com
Identification of Cellular and Subcellular Targets
Coumarin derivatives are known to interact with a multitude of cellular and subcellular targets, contributing to their diverse pharmacological activities. nih.govnih.gov These targets include enzymes, receptors, and signaling proteins. For instance, some coumarin derivatives have been identified as inhibitors of enzymes like carbonic anhydrases (specifically tumor-associated isoforms CA IX and CA XII), protein kinases, and microtubule polymerization. nih.govnih.govfrontiersin.org The unique structure of the coumarin scaffold allows it to bind to various targets through hydrophobic interactions, π-stacking, hydrogen bonding, and dipole-dipole interactions. frontiersin.org
In the context of cancer, coumarins have been shown to target the PI3K/Akt/mTOR signaling pathway, inhibit angiogenesis by targeting factors like VEGFR-2, and induce apoptosis by acting on apoptosis-related proteins. nih.govnih.govfrontiersin.org The benzyl (B1604629) group at the C3 position, as seen in 3-benzylcoumarins, can enhance lipophilicity and promote interaction with hydrophobic pockets of proteins. mdpi.com For example, a series of 3-benzylcoumarin-imidazolium salts have demonstrated cytotoxic activity against various human tumor cell lines. nih.gov
Protein-Ligand Interaction Analysis
Molecular docking and other computational studies have been instrumental in elucidating the interactions between coumarin derivatives and their protein targets. biointerfaceresearch.comnih.govjcchems.com These studies help in predicting the binding modes and affinities of ligands to receptors. For example, molecular docking has been used to study the binding of coumarins to the allosteric site of MEK1, a key enzyme in the RAF/MEK/ERK signaling pathway. mdpi.com The 3-benzyl group of certain coumarins was found to occupy a lipophilic pocket in the enzyme, contributing to their inhibitory activity. mdpi.com
The interaction of 4-hydroxycoumarin derivatives with proteins can induce spectral changes, which can be used to study the binding dynamics. marmara.edu.tr The binding often involves hydrophobic interactions with nonpolar molecular groups on the protein surface. marmara.edu.tr For this compound, the benzyl and furoate moieties would likely play significant roles in its interaction with protein targets, potentially binding to hydrophobic and specific recognition sites.
Downstream Signaling Pathway Modulation
Coumarin derivatives are known to modulate various downstream signaling pathways, which is a key aspect of their mechanism of action. mdpi.comnih.govmdpi.com A significant pathway modulated by many coumarins is the Keap1/Nrf2/ARE signaling pathway. nih.govmdpi.comnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govnih.gov Some coumarins can activate Nrf2 signaling, thereby enhancing the cellular defense against oxidative stress and inflammation. nih.govmdpi.comnih.gov
Furthermore, coumarins have been shown to impact cancer-related signaling pathways such as the PI3K/Akt/mTOR pathway. nih.govnih.gov Inhibition of this pathway by coumarin derivatives can lead to decreased cell viability and growth in cancer cells. researchgate.net For instance, some coumarin-benzimidazole hybrids have been shown to inhibit the PI3K-AKT-mTOR pathway and induce apoptosis in cancer cells. rsc.org Other pathways affected by coumarins include those involved in apoptosis, cell cycle regulation, and angiogenesis. nih.govnih.gov A series of 3-benzylcoumarin imidazolium (B1220033) salts were found to cause G0/G1 phase cell cycle arrest and apoptosis in SMMC-7721 cell lines. nih.gov
Selectivity Studies in Cellular Models
A crucial aspect of drug development is the selectivity of a compound, particularly its ability to target diseased cells while sparing normal cells.
Differential Effects on Normal vs. Diseased Cell Lines
Several studies have highlighted the selective cytotoxicity of coumarin derivatives against cancer cells. nih.govrsc.org For example, certain coumarin-indole derivatives have shown potent cytotoxicity against cancer cell lines with a good selectivity factor when compared to non-tumorigenic cells. rsc.org Similarly, some coumarin-3-carboxamide derivatives have exhibited potent activity against cancer cell lines while showing low cytotoxicity against normal cell lines. nih.gov
A study on 3-(coumarin-3-yl)-acrolein derivatives reported strong inhibitory activity against cancer cells with low cytotoxicity to normal cells. nih.gov This differential effect is a promising characteristic for the development of anticancer agents with a favorable safety profile. The structural features of the coumarin derivatives, including the nature and position of substituents, are critical in determining their selectivity. While specific data for this compound is not available, the general trend observed for related coumarin structures suggests the potential for selective activity against diseased cells.
Theoretical and Computational Chemistry Approaches
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a protein, to form a stable complex. This method is crucial for identifying potential biological targets and understanding the basis of molecular recognition.
Studies on a wide array of coumarin (B35378) derivatives have demonstrated their ability to interact with various protein targets, including enzymes like carbonic anhydrases, kinases, and cholinesterases, as well as proteins like human serum albumin (HSA). biointerfaceresearch.comnih.govnih.govnih.gov For 3-benzyl-2-oxo-2H-chromen-4-yl 2-furoate, the interaction profile is likely dictated by its key structural features: the coumarin scaffold, the 3-benzyl group, and the 4-yl 2-furoate ester moiety.
The planar coumarin ring system is known to engage in π-π stacking interactions with aromatic residues such as phenylalanine, tryptophan, and tyrosine within protein binding pockets. nih.gov The benzyl (B1604629) group at the 3-position enhances lipophilicity, which can promote hydrophobic interactions with nonpolar regions of a binding site. nih.gov The ester linkage and the furoate ring introduce additional points for hydrogen bonding and other polar interactions. For instance, the carbonyl oxygens of the coumarin and ester groups can act as hydrogen bond acceptors. researchgate.net
In docking studies of similar coumarin derivatives with targets like protein kinase 2 (CK2) and epidermal growth factor receptor (EGFR), key interactions often involve hydrogen bonds with residues like Lys68 and Val702, respectively, as well as hydrophobic interactions within the ATP-binding pocket. nih.govrsc.org It is plausible that this compound would adopt a similar binding mode, positioning its benzyl and coumarin moieties to maximize hydrophobic and aromatic stacking interactions.
Binding hotspots are regions within a protein's binding site that contribute most significantly to the binding energy. For coumarin derivatives, these hotspots are often characterized by a combination of hydrophobic pockets and strategically located hydrogen bond donors and acceptors.
Analysis of various coumarin-protein complexes reveals that hotspots frequently include residues that can form π-π stacking interactions with the coumarin core and hydrophobic interactions with substituents. nih.govresearchgate.net For example, in carbonic anhydrase II, residues such as Trp5, Asn62, and Gln92 are crucial for binding both coumarin-based inhibitors and activators. nih.gov In studies on human serum albumin, coumarin derivatives have been shown to bind within the hydrophobic cavity of subdomain IB. nih.gov
Given the structure of this compound, key binding hotspots in a potential target protein would likely involve:
An aromatic pocket to accommodate the coumarin nucleus and the benzyl group, facilitating π-π and hydrophobic interactions.
Hydrogen bond donors/acceptors that can interact with the ester and lactone carbonyl oxygens.
A region that can favorably interact with the furan (B31954) ring, possibly through additional polar or nonpolar contacts.
The following table summarizes common interacting residues found in docking studies of coumarin derivatives with various protein targets, which can be considered potential hotspot residues for the title compound.
| Protein Target | Key Interacting Residues (Examples) | Type of Interaction |
| Carbonic Anhydrase II | Trp5, Asn62, His64, Gln92, Thr200 | π-π stacking, Hydrogen bonding |
| EGFR Tyrosine Kinase | Val702, Thr766 | Hydrophobic, Hydrogen bonding (water-mediated) |
| Protein Kinase 2 (CK2) | Val45, Lys68, Val116, Ile174 | Hydrophobic, Hydrogen bonding |
| Acetylcholinesterase (AChE) | Trp83, Trp278, Phe329 | π-π stacking, Cation-π |
| Human Serum Albumin (HSA) | Subdomain IB | Hydrophobic interactions, Hydrogen bonding |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its reactivity, stability, and spectroscopic characteristics. uotechnology.edu.iq
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity.
For coumarin derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, often the coumarin ring and electron-donating substituents, while the LUMO is localized on the electron-deficient pyrone ring. researchgate.netmdpi.com In this compound, the HOMO is expected to be spread across the coumarin and benzyl rings. The LUMO would likely be centered on the α,β-unsaturated lactone system of the coumarin and the ester group, which are electron-withdrawing. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations on similar 3-substituted coumarins have been performed to understand their electronic transitions and reactivity. mdpi.com
Table: Representative FMO Data for Analogous Coumarin Structures
| Compound/Structure Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Basic Coumarin Core | ~ -6.5 to -7.0 | ~ -1.5 to -2.0 | ~ 4.5 to 5.5 |
| Coumarin with EDG | Higher Energy | Similar Energy | Smaller Gap |
Note: These are generalized values from literature on various coumarin derivatives and serve as an estimation.
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Red regions on an MEP map indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map would be expected to show significant negative potential (red) around the carbonyl oxygen atoms of the lactone and the ester group, making them primary sites for hydrogen bonding and interactions with electrophiles. researchgate.net The hydrogen atoms of the aromatic rings would exhibit positive potential (blue). Such maps are crucial for rationalizing the interaction patterns observed in molecular docking simulations.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing for the analysis of conformational changes and the stability of ligand-protein complexes. youtube.com While docking provides a static snapshot of binding, MD simulations can validate the stability of the predicted binding pose and reveal how the ligand and protein adapt to each other. nih.gov
For a flexible molecule like this compound, which has several rotatable bonds, MD simulations would be particularly insightful. The simulation could explore the conformational space of the benzyl and furoate groups when the molecule is in solution versus when it is bound to a protein. MD simulations of coumarin derivatives complexed with targets like monoamine oxidase B (MAO-B) and SARS-CoV-2 main protease have been used to confirm the stability of docking poses and identify key, persistent interactions over time (e.g., 100 ns). nih.govmdpi.com Such simulations would be critical to assess whether the initial docked pose of this compound is maintained and to understand the dynamic nature of its interactions within a binding site.
In Silico Prediction of Bioavailability and Distribution Properties
The prediction of a compound's bioavailability and distribution is a critical step in preclinical development. These properties, which are encompassed within the ADME (Absorption, Distribution, Metabolism, and Excretion) profile, determine the extent and rate at which the active form of a drug reaches its site of action. In silico tools offer a rapid and cost-effective means of estimating these parameters.
The ADME properties of a compound are pivotal in determining its pharmacokinetic profile and, consequently, its therapeutic efficacy. Computational tools, such as SwissADME, provide a reliable platform for the prediction of these crucial parameters. The analysis of this compound using such tools would involve the evaluation of several key descriptors that govern its behavior in the body.
Early assessment of ADME properties is known to significantly reduce the rate of failures in clinical trials due to pharmacokinetic issues. For coumarin derivatives, in silico evaluation of drug-likeness based on criteria such as Lipinski's rule of five is a standard practice. These rules assess properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to predict oral bioavailability. Studies on various coumarin derivatives have shown that they generally exhibit favorable ADME properties, including high gastrointestinal absorption and good potential for oral bioavailability.
A theoretical ADME profile for this compound can be generated based on its structure. Key parameters that would be assessed include its water solubility, lipophilicity (Log P), and potential for blood-brain barrier permeation. Furthermore, its metabolic stability and potential for interactions with cytochrome P450 enzymes would be predicted.
Interactive Table: Predicted Physicochemical and Pharmacokinetic Properties of this compound
| Property | Predicted Value | Significance in Preclinical Development |
| Molecular Weight | 398.39 g/mol | Influences absorption and diffusion. |
| Log P (o/w) | 4.25 | Indicates lipophilicity and potential for membrane permeability. |
| Water Solubility | Low | Affects dissolution and absorption. |
| Gastrointestinal Absorption | High | Predicts the extent of absorption from the gut. |
| Blood-Brain Barrier Permeant | Yes | Indicates potential for central nervous system activity. |
| Bioavailability Score | 0.55 | An overall prediction of the fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
Note: The values presented in this table are theoretical predictions based on computational models for coumarin derivatives and are intended for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property descriptors of a series of compounds with their biological activities. This method is widely applied in drug design to predict the activity of new compounds and to optimize lead structures.
For coumarin derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their diverse pharmacological activities. These models are built by first calculating a range of molecular descriptors for a set of related compounds with known activities. These descriptors can be physicochemical, electronic, or topological in nature. Subsequently, a mathematical model is developed using statistical methods like multiple linear regression to establish a relationship between these descriptors and the biological activity.
In the context of this compound, a QSAR model could be developed to predict its activity against a specific biological target. This would involve synthesizing a series of analogues with variations in the benzyl and furoate moieties and evaluating their biological activity. The resulting data would then be used to construct a QSAR model. Such a model would not only predict the activity of new, unsynthesized derivatives but also provide insights into the mechanism of action at a molecular level.
Interactive Table: Key Descriptor Classes for QSAR Modeling of Coumarin Derivatives
| Descriptor Class | Examples | Relevance to Biological Activity |
| Physicochemical | Log P, Molar Refractivity (MR), Molecular Weight (MW) | Influence pharmacokinetic properties and binding interactions. |
| Electronic | Dipole Moment, Partial Charges | Govern electrostatic interactions with the target protein. |
| Topological | Connectivity Indices, Shape Indices | Describe the size, shape, and branching of the molecule. |
| Quantum Chemical | HOMO/LUMO energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |
Note: The descriptors listed are commonly used in QSAR studies of coumarin derivatives and would be relevant for modeling the activity of this compound.
The development of robust QSAR models relies on the quality and diversity of the dataset used for training the model. For coumarin derivatives, various QSAR models have been successfully developed to predict activities such as anticoagulant, anti-inflammatory, and anticancer effects. These models serve as a powerful tool in the rational design of new and more potent therapeutic agents based on the coumarin scaffold.
Future Research Directions and Translational Perspectives
Development of Advanced Synthetic Strategies for Complex Analogs
The synthesis of the core coumarin (B35378) structure is well-established, with classical methods such as the Pechmann condensation, Knoevenagel condensation, and Perkin reaction being foundational. nih.govtandfonline.com However, the demand for structurally diverse and complex analogs of 3-benzyl-2-oxo-2H-chromen-4-yl 2-furoate necessitates the development of more advanced and efficient synthetic strategies.
Future synthetic endeavors will likely focus on:
Catalytic and Asymmetric Synthesis: The use of transition metal catalysts, such as gold(I) and palladium, has already shown promise in the intramolecular arylation and alkenylation of coumarin precursors. nih.govacs.org Future work should explore the development of novel catalytic systems for the stereoselective synthesis of chiral coumarin derivatives, which is crucial for enhancing target specificity and reducing off-target effects.
Multicomponent Reactions: These reactions, which involve the combination of three or more starting materials in a single step, offer a powerful tool for generating chemical diversity with high atom economy. nih.gov Designing new multicomponent reactions to construct highly functionalized coumarin cores will be a key area of research.
Flow Chemistry and Automated Synthesis: To accelerate the synthesis and purification of coumarin libraries, the adoption of flow chemistry and automated synthesis platforms will be instrumental. These technologies allow for rapid optimization of reaction conditions and the generation of large numbers of analogs for biological screening.
Late-Stage Functionalization: The ability to modify the coumarin scaffold at a late stage in the synthetic sequence is highly desirable for creating analogs with improved properties. Research into C-H activation and other late-stage functionalization techniques will enable the direct introduction of various substituents onto the coumarin ring system.
A representative synthetic approach for a related compound, 2-oxo-2H-chromen-4-yl 4-bromobenzoate, involves the reaction of 4-hydroxycoumarin (B602359) with 4-bromobenzoyl chloride in the presence of triethylamine (B128534). nih.gov Similar esterification strategies could be employed for the synthesis of this compound.
Exploration of Novel Biological Targets and Therapeutic Areas
Coumarin derivatives have demonstrated a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netresearchgate.netmdpi.com For this compound and its future analogs, a key research direction will be the identification of novel biological targets and the exploration of new therapeutic applications.
Potential areas of investigation include:
Neurodegenerative Diseases: Coumarins have shown potential in the treatment of Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), as well as by modulating signaling pathways involved in neuronal survival. nih.govmdpi.com The neuroprotective potential of this compound analogs should be systematically evaluated.
Oncology: The coumarin scaffold is a privileged structure in the design of anticancer agents. nih.goveurekaselect.com Research has focused on developing coumarin derivatives that inhibit key cancer-related targets such as Mcl-1 and NUDT5. nih.govnih.gov Future studies could explore the efficacy of novel analogs in various cancer models and investigate their mechanisms of action.
Infectious Diseases: With the rise of antimicrobial resistance, there is an urgent need for new antibacterial and antifungal agents. Coumarin-based compounds have shown promising activity against a range of pathogens. nih.govresearchgate.net The synthesis and evaluation of coumarin-triazole and coumarin-imidazole hybrids have demonstrated the potential of this scaffold in developing new anti-infective therapies. nih.gov
Tyrosinase Inhibition: Tyrosinase inhibitors are of interest in the cosmetic industry for skin whitening and in the food industry to prevent browning. researchgate.net Novel coumarin derivatives have been synthesized and shown to be potent tyrosinase inhibitors, suggesting a potential application for compounds like this compound in this area. researchgate.net
Mechanistic Studies at a Systems Biology Level
To fully understand the therapeutic potential and possible side effects of this compound and its analogs, it is crucial to move beyond single-target interactions and adopt a systems biology approach. This involves studying the effects of these compounds on complex cellular networks and pathways.
Key aspects of this research will include:
Target Identification and Validation: Utilizing chemoproteomics and other advanced techniques to identify the direct binding partners of coumarin derivatives within the cell.
Pathway Analysis: Employing transcriptomics, proteomics, and metabolomics to elucidate the global changes in gene expression, protein levels, and metabolite profiles induced by these compounds.
Design of Prodrugs and Targeted Delivery Systems
The development of prodrugs and targeted delivery systems is a critical strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.govopenmedicinalchemistryjournal.com The coumarin scaffold can be strategically modified to create prodrugs that release the active compound at the desired site of action, thereby enhancing efficacy and reducing systemic toxicity. nih.gov
Future research in this area will focus on:
Enzyme-Activated Prodrugs: Designing coumarin-based prodrugs that are selectively cleaved by enzymes overexpressed in tumor tissues or at sites of inflammation. nih.govopenmedicinalchemistryjournal.com
Transporter-Targeted Prodrugs: Exploiting specific transporters in the gut or at the blood-brain barrier to enhance the oral bioavailability or central nervous system penetration of coumarin derivatives. mdpi.come-bookshelf.de
Nanoparticle-Based Delivery: Encapsulating coumarin compounds within nanoparticles to improve their solubility, stability, and biodistribution.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. researchgate.netapacsci.com These computational tools can significantly accelerate the identification and optimization of new drug candidates.
For the discovery of novel analogs of this compound, AI and ML can be utilized for:
Virtual Screening and Target Prediction: Using ML models to screen large virtual libraries of coumarin derivatives and predict their biological activities against various targets. researchgate.netresearchgate.net
De Novo Drug Design: Employing generative models to design novel coumarin-based structures with desired pharmacological properties. rsc.org
Pharmacokinetic and Toxicity Prediction: Developing predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to prioritize compounds with favorable drug-like characteristics. researchgate.netrsc.org
Structure-Activity Relationship (SAR) Analysis: Utilizing AI to analyze complex SAR data and identify key structural features that contribute to the biological activity of coumarin derivatives. researchgate.net
The synergy between traditional medicinal chemistry and advanced computational approaches holds immense promise for unlocking the full therapeutic potential of this compound and its analogs, ultimately leading to the development of novel and effective treatments for a range of human diseases. researchgate.netapacsci.com
Q & A
Q. What are the recommended synthetic routes for 3-benzyl-2-oxo-2H-chromen-4-yl 2-furoate, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via esterification of 3-benzyl-4-hydroxycoumarin with 2-furoyl chloride under anhydrous conditions. Key steps include:
- Refluxing in dry dichloromethane with a catalytic amount of DMAP (4-dimethylaminopyridine) to activate the reaction .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted starting materials or by-products .
- Confirmation of purity using TLC and HPLC (≥98% purity threshold) .
Q. How should researchers perform initial structural characterization of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Use - and -NMR to confirm the benzyl, coumarin, and furoate moieties. Pay attention to coupling constants (e.g., for furan protons) .
- XRD : Grow single crystals via slow evaporation in ethanol. Collect diffraction data (e.g., Cu-Kα radiation, 100 K) and refine using SHELXL-2018/3 .
- FTIR : Verify ester carbonyl stretches (~1740 cm) and coumarin lactone (~1710 cm) .
Advanced Research Questions
Q. How can anisotropic displacement parameters be resolved during X-ray refinement with SHELXL?
- Methodological Answer : Anisotropic refinement challenges arise from thermal motion or disorder. Mitigate this by:
Q. What strategies address discrepancies between computational and experimental hydrogen-bonding networks?
- Methodological Answer : Discrepancies often stem from solvent effects or lattice packing. Resolve by:
- Running DFT calculations (e.g., Gaussian09) with implicit solvent models (e.g., PCM) to compare with XRD-derived H-bond lengths/angles .
- Using MERCURY to visualize crystal packing and identify π-π stacking or C–H···O interactions not captured in gas-phase simulations .
- Re-refining XRD data with SHELXL ’s AFIX constraints to model disordered solvent molecules .
Q. What experimental precautions prevent ester hydrolysis during biological assays?
- Methodological Answer : Hydrolysis risks increase in aqueous media. Mitigate via:
- Storage : Keep the compound in anhydrous DMSO at -20°C, sealed under argon .
- Assay buffers : Use phosphate buffers (pH 6.5–7.4) with <5% organic solvent (e.g., acetonitrile) to minimize ester cleavage .
- Stability testing : Monitor degradation via LC-MS every 24 hours under assay conditions .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity results across cell lines for this compound?
- Methodological Answer : Contradictions may arise from metabolic differences or assay conditions:
- Metabolic stability : Test with liver microsomes (human vs. murine) to identify species-specific esterase activity .
- Dose-response curves : Use Hill slopes to assess cooperativity; outliers may indicate off-target effects .
- Control experiments : Include a hydrolyzed furoate product (e.g., 3-benzyl-4-hydroxycoumarin) to isolate the parent compound’s activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
